molecular formula C17H13ClN2OS2 B2742794 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 575500-23-1

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2742794
CAS RN: 575500-23-1
M. Wt: 360.87
InChI Key: SUOPJZMEDVCFAM-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Photocatalytic Reactions

Photocatalytic reactions involving thiazole derivatives have been investigated due to their relevance in biological systems. A study explored the photosensitized oxygenation of a thiazole, revealing the formation of benzil and benzamide under specific conditions, indicating the potential utility of such compounds in synthesizing related chemical structures (Matsuura & Saito, 1969).

Anticancer Activity

Significant research has been directed towards evaluating the anticancer efficacy of thiazole benzamide derivatives. For instance, derivatives exhibiting moderate to excellent anticancer activity against various cancer cell lines have been synthesized and tested, showcasing the chemical's potential in developing new therapeutic agents (Ravinaik et al., 2021). Another study highlighted the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which demonstrated promising anticancer activity in vitro (Tiwari et al., 2017).

Synthetic Methodologies

The development of new synthetic methodologies for thiazole derivatives has also been a key area of interest. Research on N-(4-substituted-thiazolyl)oxamic acid derivatives identified them as potent antiallergy agents, indicating the versatility of thiazole compounds in synthesizing pharmacologically active molecules (Hargrave et al., 1983).

Supramolecular Gelators

The role of N-(thiazol-2-yl)benzamide derivatives in forming supramolecular gelators was studied, with findings suggesting that certain derivatives can display gelation behavior towards ethanol/water mixtures, pointing towards applications in material science (Yadav & Ballabh, 2020).

Antipathogenic Activity

Explorations into the antipathogenic activity of thiourea derivatives, including acylthioureas, have demonstrated their potential in developing novel antimicrobial agents with antibiofilm properties, relevant for addressing bacterial resistance (Limban et al., 2011).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOPJZMEDVCFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

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